molecular formula C19H19NO5 B11422980 methyl 4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 879948-76-2

methyl 4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B11422980
CAS No.: 879948-76-2
M. Wt: 341.4 g/mol
InChI Key: REAHKHQSURLFAV-UHFFFAOYSA-N
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Description

Methyl 4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxylate ester and a phenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-methylphenoxyacetic acid, which is then reacted with appropriate reagents to form the phenoxyacetyl intermediate. This intermediate is further reacted with 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Catalysts and other additives may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring or the phenoxyacetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

Methyl 4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a member of the benzoxazine family, which has garnered interest for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on available research.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzoxazine ring and functional groups such as an ester and an aromatic ether. Its molecular formula is C16H17NO4C_{16}H_{17}NO_4, with a molecular weight of approximately 273.30 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Biological Activities

Research indicates that derivatives of benzoxazines exhibit a range of biological activities, including:

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing appropriate phenolic compounds and acylating agents.
  • Cyclization : Following the formation of intermediates through heating or catalytic processes.

These methods allow for the production of the compound with varying yields and purities depending on the specific conditions used.

Table 1: Comparative Biological Activities of Benzoxazine Derivatives

Compound NameBiological ActivityReference
Methyl 2-Methyl-3,1-benzoxazin-4-oneAntimicrobial
Methyl 4-MethylbenzoxazinoneAntioxidant
Methyl 3-HydroxybenzoxazineAnticancer

Case Studies

A review highlighted the bioactivities of various benzoxazine derivatives, emphasizing their potential in medicinal chemistry. For instance:

  • Antifungal Activity : A study showed that certain benzoxazines inhibited fungal growth effectively, suggesting potential applications in treating fungal infections.
  • Anticancer Mechanisms : Research indicated that some benzoxazines could induce apoptosis in cancer cells by activating specific signaling pathways.

Properties

CAS No.

879948-76-2

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 4-[2-(4-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C19H19NO5/c1-13-7-9-14(10-8-13)24-12-18(21)20-11-17(19(22)23-2)25-16-6-4-3-5-15(16)20/h3-10,17H,11-12H2,1-2H3

InChI Key

REAHKHQSURLFAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CC(OC3=CC=CC=C32)C(=O)OC

solubility

49.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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